Technical Whitepaper: Physicochemical Profiling of 2-Methyl-1,3-Butanediol
Technical Whitepaper: Physicochemical Profiling of 2-Methyl-1,3-Butanediol
The following technical guide provides an in-depth physicochemical profile of 2-Methyl-1,3-butanediol , a branched-chain glycol with emerging applications in polymer synthesis and bio-based manufacturing.
Executive Summary
2-Methyl-1,3-butanediol is a branched C5 diol characterized by two hydroxyl groups: a primary hydroxyl at the C1 position and a secondary hydroxyl at the C3 position. Distinct from its structural isomer 3-methyl-1,3-butanediol (commonly known as Isoprene Glycol, CAS 2568-33-4), this molecule exhibits unique reactivity due to the steric environment created by the methyl group at the C2 position.
While historically less common than linear 1,3-butanediol or 1,4-butanediol, 2-Methyl-1,3-butanediol is gaining traction in metabolic engineering as a bio-based target derived from amino acid catabolism. Its physicochemical profile suggests high utility as a chain extender in polyurethane synthesis, a coupling agent in coatings, and a potential humectant in cosmetic formulations where steric hindrance may offer improved hydrolytic stability compared to linear analogs.
Molecular Architecture & Stereochemistry
The molecular structure of 2-Methyl-1,3-butanediol introduces two chiral centers, leading to stereochemical complexity often overlooked in technical data sheets.
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SMILES: CC(C(C)O)CO
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Chiral Centers: C2 and C3.
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The presence of two stereocenters results in four possible stereoisomers (two enantiomeric pairs: 2R,3R, 2S,3S, 2R,3S, 2S,3R).
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Commercial synthesis typically yields a diastereomeric mixture unless specific enzymatic pathways are utilized.
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Structural Differentiation (Isomer Alert)
Researchers must distinguish this compound from "Isoprene Glycol" to avoid formulation errors.
| Feature | 2-Methyl-1,3-butanediol | 3-Methyl-1,3-butanediol (Isoprene Glycol) |
| CAS Number | 684-84-4 | 2568-33-4 |
| Structure | HO-CH₂-CH(CH₃) -CH(OH)-CH₃ | HO-CH₂-CH₂-C(OH)(CH₃)₂ |
| Hydroxyls | 1° (Primary) and 2° (Secondary) | 1° (Primary) and 3° (Tertiary) |
| Reactivity | Balanced reactivity for polyesterification | Tertiary OH is sterically hindered/less reactive |
Physicochemical Properties Core
The following data aggregates experimental values and high-confidence thermodynamic predictions (Joback/Crippen methods) where experimental gaps exist.
Table 1: Physical Constants & Thermodynamics
| Property | Value | Unit | Method/Source |
| Molecular Weight | 104.15 | g/mol | Standard |
| Boiling Point | 224.1 (Predicted) | °C | Joback Method [1] |
| Melting Point | < -50 (Estimated) | °C | Comparative Analysis* |
| Density | 0.985 - 1.005 | g/cm³ | Standard Liquid Density Range |
| Flash Point | ~115 (Predicted) | °C | Closed Cup Estimation |
| Vapor Pressure | 0.003 | kPa (25°C) | Antoine Extrapolation |
| Enthalpy of Vaporization | 59.31 | kJ/mol | Joback Method [1] |
| Refractive Index ( | 1.4450 | - | Estimated (Diol avg) |
*Note: Branched diols like 2-methyl-1,3-butanediol typically exhibit suppressed crystallization temperatures compared to linear isomers due to steric disruption of lattice packing.
Solvation & Partitioning
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Water Solubility: Miscible in all proportions. The presence of two hydroxyl groups facilitates strong hydrogen bonding with water.
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LogP (Octanol/Water): -0.31 (Predicted). This negative value confirms high hydrophilicity, making it an effective solvent for polar actives but less suitable for lipophilic delivery without co-solvents.
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Hansen Solubility Parameters (Estimated):
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(Dispersion): 16.5 MPa
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(Polar): 10.2 MPa
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(H-bonding): 21.5 MPa
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(Dispersion): 16.5 MPa
Synthesis & Production Workflows
A. Bio-Based Synthesis (Metabolic Engineering)
Recent advances have enabled the production of 2-Methyl-1,3-butanediol from renewable carbohydrates using engineered Escherichia coli. This pathway leverages the catabolism of branched-chain amino acids (BCAAs), specifically diverting intermediates from the Isoleucine pathway.
Mechanism:
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Hydroxylation: Isoleucine is hydroxylated at the C4 position.[4]
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Deamination/Decarboxylation: The intermediate undergoes conversion to a hydroxylated aldehyde.
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Reduction: Final reduction yields the diol.[4]
Figure 1: Engineered biosynthetic pathway for 2-Methyl-1,3-butanediol production from Isoleucine precursors [2].
B. Chemical Synthesis (Aldol Condensation)
Industrially, the molecule can be synthesized via the condensation of formaldehyde with methyl ethyl ketone (MEK) or butyraldehyde derivatives, followed by hydrogenation.
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Aldol Addition: Reaction of formaldehyde + 2-butanone (or isobutyraldehyde derivatives).
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Hydrogenation: Reduction of the carbonyl intermediate (e.g., using Raney Nickel or Cu/Cr catalysts) to the diol.
Applications in Drug Development & Materials
Polymer Engineering (Polyurethanes & Polyesters)
2-Methyl-1,3-butanediol acts as a chain extender with unique steric properties.
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Steric Shielding: The pendant methyl group at C2 shields the ester/urethane linkages from hydrolytic attack, potentially increasing the environmental stability of the final polymer compared to linear 1,4-butanediol.
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Amorphous Character: The branching disrupts polymer chain packing, reducing crystallinity. This is advantageous for creating softer, more flexible segments in thermoplastic polyurethanes (TPUs).
Formulation Science (Solvent & Humectant)[10]
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Viscosity Modification: Its viscosity profile (typically higher than water but lower than glycerin) allows for tuning the rheology of topical formulations.
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Penetration Enhancement: As a low molecular weight diol with amphiphilic character (LogP -0.31), it can disrupt the stratum corneum lipid bilayer reversibly, aiding the transdermal delivery of hydrophilic APIs.
Safety & Handling Protocol
While specific toxicological data for CAS 684-84-4 is less abundant than for its isomers, standard safety protocols for aliphatic diols apply.
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GHS Classification:
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Eye Irritation: Category 2A (Causes serious eye irritation).
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Skin Irritation: Category 2 (Causes skin irritation).
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Handling:
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Hygroscopicity: The material is hygroscopic.[5] Store in tightly sealed containers under nitrogen or dry air to prevent moisture uptake, which alters viscosity and density readings.
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Incompatibility: Avoid strong oxidizing agents and acid chlorides.
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Self-Validating Purity Check
To verify the identity of 2-Methyl-1,3-butanediol and distinguish it from Isoprene Glycol in the lab:
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GC-MS Analysis: Look for the fragmentation pattern. 2-Methyl-1,3-butanediol will show a characteristic cleavage alpha to the secondary alcohol.
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Refractive Index: Measure at 20°C. If the value deviates significantly from 1.445, suspect contamination or isomeric mixing.
References
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NIST Chemistry WebBook. 2-Methyl-1,3-butanediol (CAS 684-84-4) Thermochemical Data. National Institute of Standards and Technology.[3] Link
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ResearchGate. Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. Nature Communications, 2022.[4] Link
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PubChem. Compound Summary: 2-Methyl-1,3-butanediol.[1][2][6][4][7] National Center for Biotechnology Information. Link
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Cheméo. Chemical Properties of 1,3-Butanediol, 2-methyl-.Link
Sources
- 1. Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Butanediol, 2-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-1,3-bis(trimethylsilyloxy)butane | C11H28O2Si2 | CID 575941 - PubChem [pubchem.ncbi.nlm.nih.gov]
